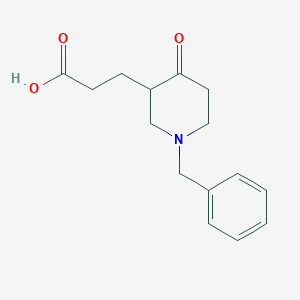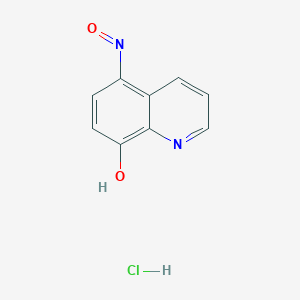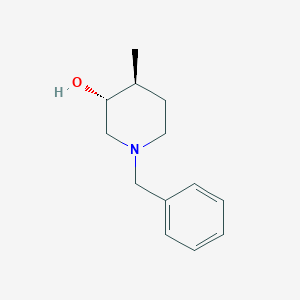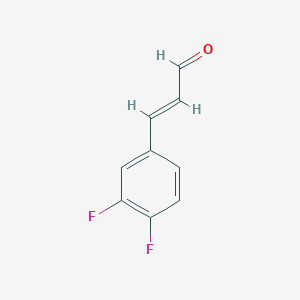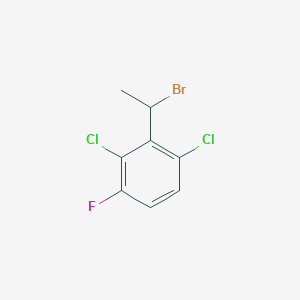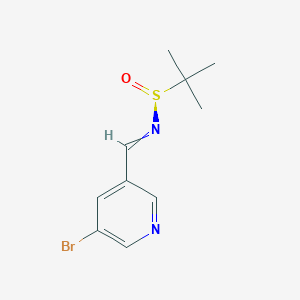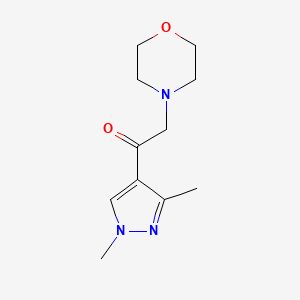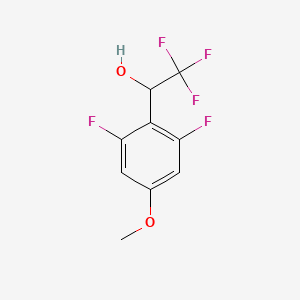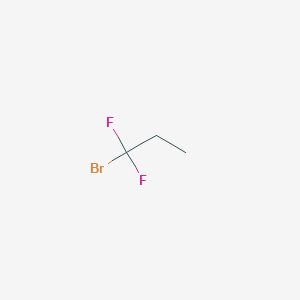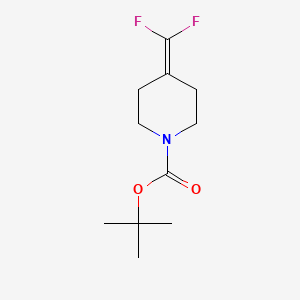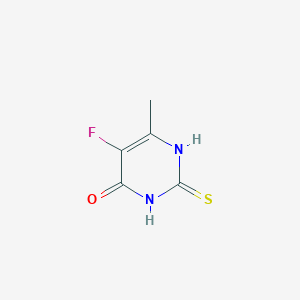![molecular formula C13H11NO3 B11722454 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 1083350-94-0](/img/structure/B11722454.png)
4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is a heterocyclic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol It is characterized by the presence of a pyrrole ring attached to a benzoic acid moiety through a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-formylpyrrole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-[(2-carboxy-1H-pyrrol-1-yl)methyl]benzoic acid.
Reduction: 4-[(2-hydroxymethyl-1H-pyrrol-1-yl)methyl]benzoic acid.
Substitution: 4-[(2-formyl-1H-pyrrol-1-yl)methyl]-3-nitrobenzoic acid (nitration product).
Scientific Research Applications
4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The pyrrole ring may also contribute to the compound’s bioactivity by interacting with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate: The ester derivative of the compound, which may have different solubility and reactivity properties.
Uniqueness
4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is unique due to the presence of both a formyl group and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1083350-94-0 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[(2-formylpyrrol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H11NO3/c15-9-12-2-1-7-14(12)8-10-3-5-11(6-4-10)13(16)17/h1-7,9H,8H2,(H,16,17) |
InChI Key |
GQFFZQUJRBAKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



